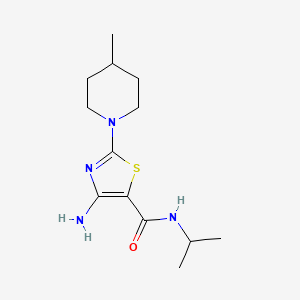![molecular formula C9H13N3O6S B15110887 N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine](/img/structure/B15110887.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine is a synthetic compound that belongs to the class of sulfonyl-containing glycine derivatives This compound is characterized by the presence of a 3,5-dimethyl-1,2-oxazole ring, a sulfonyl group, and two glycine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine typically involves the following steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with glycine residues: The final step involves coupling the sulfonylated oxazole with glycine residues using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activities. The oxazole ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline
Uniqueness
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine is unique due to its dual glycine residues, which enhance its potential for peptide-based interactions and applications. The presence of the sulfonyl group and oxazole ring further distinguishes it from other similar compounds, providing a unique combination of chemical functionalities.
Propriétés
Formule moléculaire |
C9H13N3O6S |
|---|---|
Poids moléculaire |
291.28 g/mol |
Nom IUPAC |
2-[[2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H13N3O6S/c1-5-9(6(2)18-12-5)19(16,17)11-3-7(13)10-4-8(14)15/h11H,3-4H2,1-2H3,(H,10,13)(H,14,15) |
Clé InChI |
MJFWPVAZFKQVAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine](/img/structure/B15110816.png)


![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15110842.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15110862.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110868.png)
![10-(3,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15110870.png)

![1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110883.png)
![5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B15110884.png)
![(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B15110894.png)
